molecular formula C10H13ClN2O2 B456907 2-(4-Chloro-3-methylphenoxy)propanohydrazide CAS No. 125096-54-0

2-(4-Chloro-3-methylphenoxy)propanohydrazide

Cat. No.: B456907
CAS No.: 125096-54-0
M. Wt: 228.67g/mol
InChI Key: IGKBZGMXZGEDDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Chloro-3-methylphenoxy)propanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and target .

Comparison with Similar Compounds

2-(4-Chloro-3-methylphenoxy)propanohydrazide can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-5-8(3-4-9(6)11)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKBZGMXZGEDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395220
Record name 2-(4-chloro-3-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-54-0
Record name 2-(4-chloro-3-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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